2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of bromine, chlorine, and phenol groups, along with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved through the condensation of 4-methyl-2-aminophenol with an appropriate aldehyde under acidic conditions.
Bromination and Chlorination:
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between the benzoxazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones, while reduction reactions can convert imino groups to amines.
Condensation Reactions: The imino group can participate in further condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A simpler derivative with similar halogen substituents but lacking the benzoxazole moiety.
4-methyl-2-aminophenol: A precursor in the synthesis of the target compound, with a similar phenol structure.
Benzoxazole Derivatives: Compounds with the benzoxazole moiety, which may have similar chemical and biological properties.
Uniqueness
2-bromo-4-chloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the combination of halogen substituents, phenol group, and benzoxazole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H14BrClN2O2 |
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Molecular Weight |
441.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrClN2O2/c1-12-4-2-7-18-19(12)25-21(27-18)13-5-3-6-16(9-13)24-11-14-8-15(23)10-17(22)20(14)26/h2-11,26H,1H3 |
InChI Key |
HJPCHVIBVAWJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
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